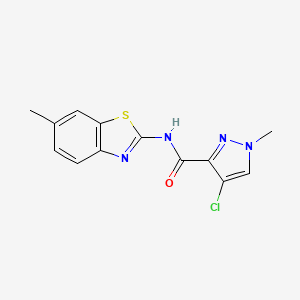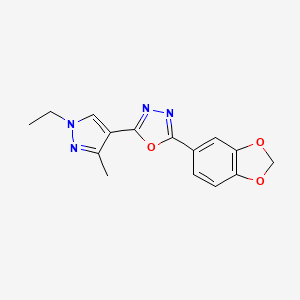![molecular formula C15H14F2N6OS B10943356 5-(difluoromethyl)-4-({(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943356.png)
5-(difluoromethyl)-4-({(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under controlled conditions.
Attachment of the pyrazole moiety: This can be done through coupling reactions using pyrazole derivatives and suitable linkers.
Final assembly: The final compound is obtained by combining the intermediate products through condensation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced triazole derivatives.
Substitution products: Modified triazole compounds with different functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for developing new pharmaceuticals.
Therapeutic Agents: It may have applications as an antimicrobial, antifungal, or anticancer agent.
Industry
Agriculture: The compound can be used in developing agrochemicals for pest control.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole moiety, which can also exhibit diverse biological activities.
Uniqueness
5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group, methoxy group, and pyrazole moiety distinguishes it from other triazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
特性
分子式 |
C15H14F2N6OS |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14F2N6OS/c1-24-12-4-3-10(7-11(12)9-22-6-2-5-18-22)8-19-23-14(13(16)17)20-21-15(23)25/h2-8,13H,9H2,1H3,(H,21,25)/b19-8+ |
InChIキー |
DEOIDDYNZYRQGU-UFWORHAWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)CN3C=CC=N3 |
正規SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)CN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10943277.png)

![Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10943280.png)
![{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10943291.png)
![(5E)-3-(4-fluorophenyl)-5-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10943297.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943299.png)
![5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10943300.png)
![(2E)-1-(5-benzylthiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10943301.png)

![2-(1H-benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10943307.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943317.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943322.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10943337.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10943339.png)
